5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
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Overview
Description
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine moiety, an oxazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Furan-2-carbonyl Piperazine Intermediate:
Synthesis of the Oxazole Ring:
Final Product Isolation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidized furan derivatives, reduced amine products, and substituted piperazine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
- Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-phenyl-oxazole-4-carbonitrile
- 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
Comparison:
- The presence of the m-tolyl group in 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile imparts unique steric and electronic properties compared to its analogs with phenyl or p-tolyl groups.
- These differences can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-4-2-5-15(12-14)18-22-16(13-21)20(27-18)24-9-7-23(8-10-24)19(25)17-6-3-11-26-17/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSJVGLBFYADFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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